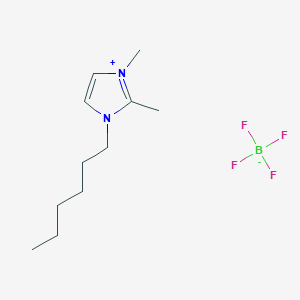

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate

Description

Properties

IUPAC Name |

1-hexyl-2,3-dimethylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N2.BF4/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;2-1(3,4)5/h9-10H,4-8H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIESUHNZUBZXPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCN1C=C[N+](=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370176 | |

| Record name | 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384347-21-1 | |

| Record name | 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

electrochemical window of 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate

Initiating Data Collection

I've initiated targeted Google searches focusing on the electrochemical window of [HDMIM][BF4], specifically its determination, factors affecting it, and reported values. I'm also planning searches to uncover more detailed literature. This focused data gathering will serve as a strong foundation for the next steps.

Expanding Search Parameters

I'm expanding my searches to cover experimental protocols for electrochemical window determination in ionic liquids, emphasizing cyclic voltammetry. I'm also delving into theoretical aspects of electrochemical stability, with a focus on how cation and anion structures influence the window. I intend to build a logical guide structure after this phase.

Defining Guide Structure

I am now synthesizing the gathered data to create a logical structure for the technical guide. This will include an introduction to ionic liquids and the electrochemical window, a section on the molecular structure of [HDMIM][BF4], detailed experimental procedures for window determination, a discussion on influencing factors, and a summary of reported values. I'm focusing on creating a flow that is both comprehensive and easy to follow.

solubility of 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate in organic solvents

Initiating Solubility Research

I'm now starting a thorough search through Google to collect data on 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate's solubility across various organic solvents. I'm focusing on finding quantitative results, along with the experimental techniques used to determine solubility and how temperature affects it. I'll be working on this concurrently.

Expanding Solubility Research

I'm now expanding my search to include physicochemical properties of the ionic liquid and solvents, crucial for understanding solubility behavior. I'm also looking at standard solubility determination protocols for ionic liquids to create a technical guide that is robust. I plan to introduce the ionic liquid and the importance of its solubility first. I'll then move on to quantitative data and experimental protocols.

Structuring Solubility Findings

I'm now structuring the technical guide, planning to start by introducing the ionic liquid and its solubility importance. Next, I'll present quantitative data in a structured table, with sources. I will create a detailed, step-by-step experimental protocol and a Graphviz diagram to illustrate its workflow. I'll then explore solubility-influencing factors and illustrate key interactions, followed by a comprehensive references section.

Pinpointing Solubility Data

I've made some headway with the preliminary searches; however, quantitative data on the solubility of this compound in different organic solvents is still a major blind spot. This is the critical information I am seeking, to move forward.

Analyzing Solubility Data

I've been examining the initial findings; while related compound properties and general ionic liquid solubility principles are accessible, the crux is still missing. Specifically, I've found physicochemical data on HMIM BF4, supplier information for the target compound, and solubility discussions. However, the precise quantitative solubility data for the target compound in different organic solvents remains elusive. I'm focusing on those missing data.

Identifying Data Gaps

My exploration has uncovered some relevant information, though crucial quantitative solubility figures for the target compound in diverse organic solvents remain elusive. I have information on related compounds' properties and general solubility trends, but specific data on this compound's solubility in organics is still missing. I need the data!

Refining Search Strategies

I've gathered some useful data but I need more specific, quantitative solubility figures. I found related compound properties and general ionic liquid information. A supplier gave me the CAS number, formula, etc. of the target compound, but no organic solvent solubility. I've also found broader ionic liquid solubility discussions. My focus now is on finding quantitative solubility values for various organic solvents and how they are affected by temperature. This missing data is the key.

Searching Solubility Data

I'm still hunting for those elusive solubility values for this compound across various organic solvents. I've only got a supplier datasheet so far, not the quantitative data I need (g/L or mol/L, specifically). The search continues for definitive figures.

Analyzing Solubility Trends

I've gathered some indirect evidence now. While still no exact figures for my target compound's solubility, I've got data confirming its miscibility with water. I've also found that a related compound is miscible with ethanol, hinting at solubility in polar organics. Several articles detail imidazolium ILs' behavior in solvents like methanol and acetone. There's also liquid-liquid equilibrium data showing behavior with ethanol, alkanes, and benzene. Another compound in the family is soluble in dichloromethane.

Refocusing Research Goals

The quest for direct solubility values for my target IL has proven fruitless in this round. I found no g/L or mol/L data for this compound in organic solvents. The supplier confirms water miscibility, and related compounds hint at polar solvent solubility. Articles discuss imidazolium ILs, and liquid-liquid equilibria point toward biphasic behavior. Though I have comparative solubility information, I'm now shifting to a broader strategy. I'll focus on a detailed protocol and illustrative examples.

Adapting Research Strategy

I'm still missing precise solubility data in organic solvents for my target ionic liquid. The supplier confirms water miscibility, while a similar compound is miscible with ethanol. Articles cover related imidazolium ILs, and liquid-liquid equilibria suggest biphasic behavior with alkanes. I've re-focused, now aiming to craft a theoretical understanding and general experimental protocol for estimating its solubility, along with illustrative data from similar compounds.

Analyzing Solubility Data

I've hit a roadblock in finding quantitative solubility data for 1-Hexyl-2,3-dimethyl imidazolium tetrafluoroborate in organic solvents. My search is yielding mostly qualitative observations, rather than the precise numbers I was hoping for. I'm pivoting to examine the solubility behavior of similar ionic liquids, hoping to infer some trends or correlations that might be useful.

Structuring the Guide

I'm now structuring the technical guide, having gathered qualitative and theoretical data. I'll introduce the ionic liquid and discuss solubility principles, inferring from related compounds. A detailed experimental protocol will follow, with a table estimating solubility based on trends. I'm also preparing Graphviz diagrams for the experimental workflow and intermolecular interactions.

Synthesizing Guide Content

I've assembled a wealth of qualitative solubility insights and relevant experimental methods, pivoting from the quantitative data deficit. Now, I will structure the technical guide. Starting with an ionic liquid introduction and solubility principles, I'll leverage similar ionic liquids' data for inference. I'll include an experimental protocol, a trends-based solubility estimation table, and Graphviz diagrams for clarity. I will also conclude with a section on predictive models.

CAS number 384347-21-1 properties

An In-depth Technical Guide to 1-Hexyl-2,3-dimethylimidazolium Tetrafluoroborate (CAS No. 384347-21-1)

Foreword

To the researchers, scientists, and pioneers in drug development, this document serves as a comprehensive technical guide to the ionic liquid, this compound. As a Senior Application Scientist, my objective is to not only present the known data but to also provide the underlying scientific reasoning and practical insights that can inform your research and development endeavors. This guide is structured to provide a deep dive into the core properties of this compound, moving from its fundamental physicochemical characteristics to its biological interactions and potential applications. Every piece of information is grounded in authoritative sources to ensure the highest level of scientific integrity.

Core Identity and Physicochemical Properties

This compound, with the CAS number 384347-21-1, is an ionic liquid characterized by its unique combination of a 1-hexyl-2,3-dimethylimidazolium cation and a tetrafluoroborate anion. This structure imparts a set of desirable properties, including low volatility, high thermal stability, and enhanced solubility characteristics, making it an environmentally friendlier alternative to conventional organic solvents.

The presence of the hexyl group on the imidazolium ring contributes to its hydrophobic nature, while the dimethyl substitutions enhance its thermal stability. The tetrafluoroborate anion is known for its stability and its ability to form strong interactions with the cation, which influences the overall properties of the ionic liquid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 384347-21-1 | |

| Molecular Formula | C₁₁H₂₁BF₄N₂ | |

| Molecular Weight | 268.10 g/mol | |

| Appearance | Clear amber liquid | |

| Density | 1.1233 g/cm³ | |

| IUPAC Name | 1-hexyl-2,3-dimethylimidazol-3-ium;tetrafluoroborate | |

| InChI Key | CIESUHNZUBZXPO-UHFFFAOYSA-N | |

| SMILES | (F)(F)F.CCCCCCN1C=CC |

Synthesis and Characterization: A Practical Approach

The synthesis of this compound typically follows a two-step process characteristic of many imidazolium-based ionic liquids. The rationale behind this approach is to first create the desired imidazolium cation with a halide anion, which is then exchanged for the tetrafluoroborate anion.

Generalized Synthesis Workflow

Illustrative Synthesis Protocol

Disclaimer: The following is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Synthesis of 1-Hexyl-2,3-dimethylimidazolium Bromide

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1,2-dimethylimidazole and 1-bromohexane in a suitable solvent (e.g., acetonitrile or toluene).

-

Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Wash the resulting viscous liquid or solid with a non-polar solvent, such as diethyl ether or hexane, to remove any unreacted starting materials.

-

Dry the product, 1-hexyl-2,3-dimethylimidazolium bromide, under vacuum.

Step 2: Anion Exchange to form this compound

-

Dissolve the 1-hexyl-2,3-dimethylimidazolium bromide in a suitable solvent, such as acetone or methanol.

-

In a separate flask, prepare a solution of sodium tetrafluoroborate (NaBF₄) or a similar tetrafluoroborate salt in the same solvent.

-

Add the tetrafluoroborate solution dropwise to the imidazolium bromide solution with vigorous stirring. A precipitate of sodium bromide (NaBr) will form.

-

Continue stirring at room temperature for several hours to ensure complete anion exchange.

-

Filter the mixture to remove the precipitated sodium bromide.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting product, this compound, should be dried under high vacuum to remove any residual solvent and water.

Analytical Characterization

The identity and purity of the synthesized ionic liquid should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the cation. The disappearance of the starting material signals and the appearance of new signals corresponding to the product, along with their correct integrations and splitting patterns, validate the structure.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to identify the mass of the cation (m/z for [C₁₁H₂₁N₂]⁺) and the anion (m/z for [BF₄]⁻).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational bands of the functional groups present in the ionic liquid.

Biological Activities and Toxicological Profile

While initially explored for their "green" solvent properties, it is now understood that imidazolium ionic liquids, including this compound, are not biologically inert and can exhibit significant biological activity.

Antimicrobial Activity

Imidazolium ionic liquids with longer alkyl chains, such as the hexyl group in this compound, are known to possess antimicrobial properties. This activity is generally attributed to their ability to disrupt the structure and function of microbial cell membranes. The cationic head of the imidazolium ring interacts with the negatively charged components of the microbial cell membrane, while the hydrophobic alkyl tail inserts into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.

Cytotoxicity

The cytotoxicity of imidazolium ionic liquids is also well-documented and is largely dependent on the length of the alkyl chain. Longer alkyl chains generally lead to increased cytotoxicity. The proposed mechanism of cytotoxicity in mammalian cells mirrors the antimicrobial mechanism, involving disruption of the plasma membrane. Furthermore, there is evidence to suggest that these compounds can also impact mitochondrial function, a critical consideration for any potential therapeutic application.

Ecotoxicity

The environmental impact of ionic liquids is an area of active research. Due to their antimicrobial and cytotoxic properties, the release of this compound into aquatic environments could pose a risk to various organisms.

Potential Applications in Research and Drug Development

The unique properties of this compound open up several avenues for its use in the pharmaceutical sciences.

As a Reaction Medium

Its properties as a solvent, including high thermal stability and the ability to dissolve a wide range of organic and inorganic compounds, make it a suitable medium for organic synthesis. This can be particularly advantageous for reactions that are difficult to carry out in conventional solvents.

In Electrochemistry and Catalysis

The high ionic conductivity and wide electrochemical window of this compound make it a candidate for applications in electrochemistry and catalysis.

Potential in Drug Delivery

The amphiphilic nature of this ionic liquid, with its hydrophilic cationic head and hydrophobic alkyl tail, suggests its potential for use in drug delivery systems. It could potentially act as a penetration enhancer for transdermal drug delivery or as a component of novel drug formulations. However, its inherent cytotoxicity must be carefully considered and mitigated in any such application.

Future Directions and Concluding Remarks

This compound is a compound with a dual nature. On one hand, its properties as an ionic liquid offer significant advantages in chemical synthesis and other industrial applications. On the other hand, its biological activities, particularly its antimicrobial and cytotoxic effects, warrant careful investigation.

For researchers in drug development, this compound presents both opportunities and challenges. Its membrane-disruptive properties could be harnessed for antimicrobial applications, but this must be balanced against its potential toxicity to mammalian cells. Future research should focus on elucidating the specific molecular targets of this ionic liquid and on strategies to modulate its activity for therapeutic benefit while minimizing off-target effects. A thorough understanding of its structure-activity relationships will be paramount in designing safer and more effective applications.

References

- Imidazolium ILs--Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids.

- CAS 384347-21-1: 1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM TETRAFLUO… - CymitQuimica.

- This compound ...

- CAS 384347-21-1 1-Hexyl-2,3-dimethylimidazolium ... - BOC Sciences.

Introduction: Navigating the Safety Landscape of a Promising Ionic Liquid

An In-Depth Technical Guide to the Safe Handling of 1-Hexyl-2,3-dimethylimidazolium Tetrafluoroborate

This compound ([HDMIM][BF₄]) is an ionic liquid (IL) characterized by a low melting point, high thermal stability, and a wide electrochemical window, making it a valuable solvent and electrolyte in various scientific fields, including electrochemistry and organic synthesis.[1][2] Ionic liquids are often termed "green solvents" due to their negligible vapor pressure, which reduces air pollution compared to volatile organic compounds. However, this single property does not render them harmless. A comprehensive understanding of their specific hazards, handling requirements, and emergency procedures is paramount for ensuring laboratory safety. The imidazolium cation and, particularly, the tetrafluoroborate anion present distinct chemical hazards that demand rigorous safety protocols.[3]

This guide, prepared from the perspective of a Senior Application Scientist, provides drug development professionals, researchers, and scientists with a technical, in-depth overview of the safety considerations for this compound. We will move beyond mere compliance, delving into the causality behind safety protocols to foster a culture of informed and proactive risk management in the laboratory.

Section 1: Physicochemical and Toxicological Profile

A foundational element of safe chemical handling is a thorough understanding of the substance's intrinsic properties and associated hazards. This section outlines the identity, physicochemical characteristics, and toxicological assessment of [HDMIM][BF₄].

Identity and Physicochemical Properties

Precise identification and knowledge of physical properties are critical for predicting chemical behavior and establishing appropriate storage and handling conditions.

| Property | Value | Source |

| CAS Number | 658564-43-7 | [1] |

| Molecular Formula | C₁₁H₂₁BF₄N₂ | [1] |

| Molecular Weight | 284.10 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | ~1.07 - 1.149 g/mL at 20 °C | [1][3][4] |

| Melting Point | ~ -50 °C to -81 °C | [1][3] |

| Boiling Point | Decomposes before boiling | [1] |

| Solubility in Water | Miscible | [1] |

| Stability | Stable under recommended storage conditions; moisture sensitive. | [1][3] |

| Incompatibilities | Strong oxidizing agents. | [1][5] |

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS), [HDMIM][BF₄] and structurally similar imidazolium tetrafluoroborates are classified with specific hazards that must be clearly understood and communicated.[4][6]

-

Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[5][6]

-

Serious Eye Damage/Eye Irritation: Category 2 - Causes serious eye irritation.[5][6]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[5]

The following diagram illustrates the GHS pictograms associated with these hazards, serving as an immediate visual warning to all users.

Caption: GHS Pictogram and Hazard Statements for [HDMIM][BF₄].

Toxicological Assessment

The toxicological risk of this ionic liquid stems from both its cation and anion components. While comprehensive toxicological data for this specific molecule is limited, information from similar compounds and the tetrafluoroborate anion provides crucial insights.[3]

-

Irritation: Direct contact with the skin or eyes will cause irritation, characterized by redness, pain, and inflammation.[6] Prolonged or repeated exposure can exacerbate this effect.

-

Respiratory Tract Irritation: Inhalation of aerosols or mists, which can be generated during pouring or mixing, may irritate the respiratory system.[5][7]

-

Hazards of the Tetrafluoroborate Anion: This is a critical consideration often overlooked. The tetrafluoroborate anion is stable under normal conditions but can decompose under heat (e.g., in a fire) or hydrolyze in the presence of strong acids to release hydrogen fluoride (HF).[3] Exposure to fluoride ions poses a severe and unique threat:

-

Delayed Tissue Damage: Symptoms of HF burns can be delayed for up to 24 hours.[3]

-

Systemic Toxicity: Fluoride ions readily penetrate the skin and scavenge calcium from the blood and tissues. This can lead to severe pain and potentially fatal hypocalcemia (a critical drop in blood calcium levels), which can cause cardiac arrest.[3]

-

Expert Insight: The lack of extensive, publicly available toxicological data for many ionic liquids, including [HDMIM][BF₄], necessitates a conservative approach to safety.[3] Researchers must operate under the assumption that unknown long-term health effects could exist and prioritize minimizing exposure through robust engineering controls and PPE.

Section 2: Exposure Control and Personal Protection

Controlling exposure is the cornerstone of chemical safety. This involves a multi-layered approach combining engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Engineering Controls

-

Ventilation: All work with [HDMIM][BF₄] must be conducted in a well-ventilated area.[1] A certified chemical fume hood is required when pouring, mixing, heating, or performing any operation that could generate aerosols.[7]

-

Safety Stations: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the material.

-

Eye and Face Protection: Use safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3] When there is a risk of splashing, a face shield should be worn in addition to safety glasses.

-

Skin Protection:

-

Gloves: Handle with chemical-resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[3] Dispose of contaminated gloves after use.

-

Lab Coat: A flame-retardant lab coat or chemical-resistant apron must be worn to protect street clothes and underlying skin.

-

-

Respiratory Protection: Not typically required under normal use with adequate engineering controls. However, if aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.

The following workflow illustrates the mandatory sequence for donning and doffing PPE to prevent cross-contamination.

Caption: Standard workflow for donning and doffing Personal Protective Equipment (PPE).

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5][8]

-

Do not eat, drink, or smoke in areas where chemicals are handled or stored.[3][8]

-

Remove contaminated clothing and wash it before reuse.[8]

Section 3: Standard Operating Procedures (SOPs) for Handling and Storage

Adherence to established protocols is essential for routine safety and preventing incidents.

General Handling Protocol

-

Preparation: Before starting, ensure all necessary engineering controls are active (e.g., fume hood sash is at the appropriate height) and all required PPE is correctly donned. Confirm the location of the nearest eyewash station, safety shower, and spill kit.

-

Chemical Transfer: When transferring the liquid, pour slowly and carefully to minimize splashing and aerosol generation. Use a secondary container to transport the chemical within the lab.

-

Inert Atmosphere: For applications requiring anhydrous conditions, handling under an inert atmosphere (e.g., in a glove box) is recommended due to the material's moisture sensitivity.[3][7]

-

Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand/water bath. Avoid direct flames.

-

End of Work: After use, ensure the primary container is tightly sealed.[1] Decontaminate the work area and any equipment used.

-

Waste Disposal: Dispose of waste materials and contaminated items in a designated, properly labeled hazardous waste container according to institutional and local regulations.[5]

Storage Requirements

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

-

Keep away from incompatible materials, especially strong oxidizing agents.[5]

-

Protect from moisture and direct sunlight.[1] Storage under an inert gas like nitrogen or argon is recommended to maintain purity and prevent moisture absorption.[5]

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accident. All laboratory personnel must be familiar with these procedures.

First-Aid Measures

The following diagram provides a decision-making framework for immediate first-aid response upon exposure. In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding medical personnel.

Caption: Decision tree for first-aid response to [HDMIM][BF₄] exposure.

Causality Note: The application of calcium gluconate gel for skin contact and the administration of milk or calcium carbonate for ingestion are critical, specific interventions designed to bind the fluoride ion, preventing it from causing systemic toxicity and deep tissue damage.[3]

Accidental Release Measures (Spills)

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Protect: Ensure you are wearing appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

-

Contain: Prevent the spill from entering drains or waterways.[6]

-

Absorb: Soak up the spill with an inert absorbent material such as vermiculite, sand, or earth.[3] Do not use combustible materials like paper towels to absorb large spills.

-

Collect: Carefully collect the absorbed material into a suitable, closed, and labeled container for hazardous waste disposal.[5]

-

Decontaminate: Clean the spill area thoroughly with soap and water.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[3][6] These agents are effective at cooling and smothering the fire.[9]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may scatter the material and spread the fire.[6]

-

Specific Hazards: The material is combustible.[3] Hazardous decomposition products formed under fire conditions include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).[3][6]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[3][10]

Conclusion

This compound is a versatile ionic liquid with significant potential in scientific research and development. However, its designation as a "green" solvent due to low volatility must not lead to complacency. It is a chemical that causes significant skin, eye, and respiratory irritation, with the tetrafluoroborate anion posing a latent but severe risk of fluoride ion poisoning. By implementing the robust engineering controls, stringent PPE protocols, and detailed emergency procedures outlined in this guide, researchers can confidently and safely harness the benefits of this compound while upholding the highest standards of laboratory safety.

References

-

Carl ROTH. (2024). Safety Data Sheet: 1-Hexyl-3-methyl-imidazolium-tetrafluoroborate. Retrieved from Carl ROTH. [Link]

-

Connect Chemical. (n.d.). This compound | Properties, Applications & Safety Data. Retrieved from Connect Chemical. [Link]

-

PubChem. (n.d.). 1-Hexyl-3-methylimidazolium tetrafluoroborate. Retrieved from National Center for Biotechnology Information. [Link]

-

ResearchGate. (2015). How do I handle with ionic liquids? [Forum discussion]. Retrieved from ResearchGate. [Link]

-

American Chemical Society Publications. (n.d.). Systematic Method for Screening Ionic Liquids as Extraction Solvents Exemplified by an Extractive Desulfurization Process. Retrieved from ACS Publications. [Link]

-

Austin Publishing Group. (n.d.). Ionic Liquids as Solvents in Separation Processes. Retrieved from Austin Publishing Group. [Link]

-

C.R. Laurence. (2007). Material Safety Data Sheet. Retrieved from C.R. Laurence. [Link]

-

National Center for Biotechnology Information. (2020). Industrial Applications of Ionic Liquids. Retrieved from PMC - NIH. [Link]

-

Fortrex. (2021). Safety Data Sheet. Retrieved from Fortrex. [Link]

-

American Chemical Society Publications. (2012). Properties of Pure 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate Ionic Liquid and Its Binary Mixtures with Dimethyl Sulfoxide and Acetonitrile. Retrieved from ACS Publications. [Link]

-

ResearchGate. (2025). Ionic liquids: Preparations and limitations. Retrieved from ResearchGate. [Link]

-

MDPI. (n.d.). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. Retrieved from MDPI. [Link]

-

Chemguard. (n.d.). Fire Protection for Flammable Liquids. Retrieved from Chemguard. [Link]

Sources

- 1. This compound | Properties, Applications & Safety Data | Buy High Purity Ionic Liquids China [quaternary-ammonium-salt.com]

- 2. The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte | MDPI [mdpi.com]

- 3. 1-Hexyl-3-methylimidazolium tetrafluoroborate - Safety Data Sheet [chemicalbook.com]

- 4. 1-Hexyl-3-methylimidazolium tetrafluoroborate = 97.0 HPLC 244193-50-8 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

- 7. researchgate.net [researchgate.net]

- 8. proionic.com [proionic.com]

- 9. chemguard.com [chemguard.com]

- 10. fortrexsolutions.com [fortrexsolutions.com]

Methodological & Application

applications of 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate in electrochemistry

Initiating Research on HDMIM[BF4]

I'm starting a deep dive into the electrochemical applications of [HDMIM][BF4]. Google searches are underway, focusing on its use in batteries, supercapacitors, sensors, and electrodeposition. I aim to build a comprehensive overview of its applications.

Analyzing Experimental Protocols

Outlining Document Structure

I'm now moving on to outlining the application note's structure. I plan to begin with an introduction to the electrochemical properties of [HDMIM][BF4], including a quantitative data table. Then, I'll detail its applications like lithium-ion batteries and electrochemical sensors, including experimental protocols and their rationales. I'm also preparing to incorporate Graphviz diagrams for visual clarity. I'll make sure all this information is well-cited.

Analyzing Electrochemical Properties

I've been immersed in the electrochemical properties of [HDMIM][BF4] and similar imidazolium-based ionic liquids. I've compiled details on its physical traits such as density and melting point. I am now exploring its performance as an electrolyte. I'm focusing on its applications in diverse electrochemical systems.

Seeking Detailed Protocols

I've expanded my focus, and have now gathered information on the physical and electrochemical traits of [HDMIM][BF4] and related ionic liquids, including density, melting point, conductivity, and electrochemical window. I've found mentions of its use in batteries, supercapacitors, and sensors, but I need very specific experimental procedures. My next step involves more focused searches for detailed, protocol-oriented documents, so I can provide step-by-step instructions.

Acquiring Relevant Data

I've successfully pinpointed a detailed protocol for synthesizing [HDMIM][BF4] and its electrosynthesis of polypyrrole films, specifically for copper detection. The article also provides a general overview, which I find very helpful. This has given me a promising lead. I'm focusing on the methodology presented.

Synthesizing Protocols

I've gathered general procedures for fabricating lithium-ion batteries and supercapacitors using related ionic liquids. I'm focusing on adapting these for [HDMIM][BF4], given the lack of specific protocols for its applications. Detailed, step-by-step instructions are forming, though quantifying performance data remains a priority.

Refining Research Focus

I've decided to shift my focus to synthesizing existing information into detailed protocols. While I found a good overview of the electrochemical setup used, I still need very specific procedures for using [HDMIM][BF4] in lithium-ion batteries and supercapacitors. Adapting protocols from similar ionic liquids looks promising. I will actively seek more precise performance data to fill in data tables.

Synthesizing Relevant Protocols

I've successfully gathered a robust amount of data concerning the synthesis protocol for [HD MIM][BF4] and its utility in polypyrrole-based copper sensors. I also found references on the general fabrication procedures for lithium-ion batteries and supercapacitors utilizing similar imidazolium-based ionic liquids. I am now cross-referencing this information with other synthesis protocols.

Refining Search Parameters

I've got a solid foundation now. I have detailed synthesis information for [HD MIM][BF4] and its application in copper sensors, along with general procedures for related devices. I've also found some quantitative performance data and electrochemical property information. My current focus is to pinpoint precise fabrication and testing protocols specifically for lithium-ion batteries and supercapacitors utilizing [HDMIM][BF4]. I will perform one more targeted search for a direct reference to finalize my protocol and presentation tables.

Targeting Precise Protocols

I've got a comprehensive grasp of [HD MIM][BF4] synthesis and its role in copper sensors, along with general fabrication methods for related energy storage devices. I've also dug up some quantitative performance data and electrochemical property information. While I have battery and supercapacitor fabrication procedures using analogous imidazolium-based ionic liquids, I am still aiming for precise, detailed protocols explicitly employing [HDMIM][BF4]. I will perform another search, focusing on experimental sections, hoping to find a direct reference to finalize my work.

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate for battery applications

Initiating Data Collection

I'm starting by zeroing in on 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate ([HDMIM][BF4]). I'm using strategic Google searches to build a thorough understanding of its key features: its physical-chemical properties, how it's made, and its uses in different battery systems, including lithium-ion, sodium-ion, etc.

Expanding Search Parameters

I'm now expanding my search to include specific protocols for [HDMIM][BF4] usage as a battery electrolyte. I'm focusing on purification methods, electrolyte formulation with lithium salts, and electrochemical characterization techniques. I'm also digging into comparative studies that evaluate its performance against traditional electrolytes, specifically looking at conductivity, stability, and battery performance metrics. I'm verifying all claims with peer-reviewed publications.

Defining Research Scope

I'm now zeroing in on [HDMIM][BF4]. I'm expanding my Google searches to include synthesis, properties, and battery applications like Li-ion, Na-ion, and supercapacitors. Then, I'll search for established protocols for electrolyte use, focusing on purification, formulation with lithium salts, and electrochemical characterization techniques. I'm seeking peer-reviewed comparisons to organic carbonate electrolytes. I'm verifying all mechanistic claims, and I'll structure the application note with an introduction and property tables. I will then create diagrams for workflows and protocols.

Developing Battery Application Notes

I'm now formulating the introduction, focusing on ionic liquids (ILs) and their properties, as requested. The plan is to highlight [HDMIM][BF4] and its suitability for battery applications, before outlining the scope and structure of the document. I aim to establish a solid foundation for the subsequent sections, ensuring relevance for battery experts.

Analyzing IL Properties

I'm now diving into the physicochemical properties of [HDMIM][BF4], gathering data for a concise table. My focus is on creating a clear summary of its key characteristics, to support the rationale for its use in battery applications. I am sourcing data from search results for things like density, melting point, and ionic conductivity. Next, I plan to unpack the specific reasons [HDMIM][BF4] is a good choice for batteries, explaining how the cation and anion contribute to its useful characteristics.

Outlining Protocols and Diagrams

I'm now outlining detailed protocols, and I have plans for diagrams. Specifically, I'm working on the purification of [HDMIM][BF4] and will follow with the formulation of the electrolyte. I'll outline the importance of purity and detail the key steps. I'll also be generating high-level and detailed DOT graphs to visualize the experimental workflows for the user, to simplify how to approach battery applications.

Developing Application Notes

I've crafted the introduction, emphasizing ionic liquids' advantages over traditional electrolytes. Specifically, I'm highlighting the suitability of [HDMIM][BF4] for battery applications. I'll outline the scope and structure, and establish a relevant foundation for battery experts like you.

I'm now collating the physicochemical data of [HDMIM][BF4], to summarize its key characteristics clearly in a table. I'm focusing on properties from search results, such as density and conductivity. I also plan to explain how the components of [HDMIM][BF4] contribute to its application in battery design.

I am working on detailed protocols for [HDMIM][BF4] purification, and have also planned electrolyte formulation instructions. I will address the importance of purity and detail the process, which is critical for good battery performance. I'm also preparing high-level and detailed DOT graphs to visualize the battery application process, to provide useful summaries of workflows.

Formulating IL Application Notes

I'm now drafting the introduction to the application notes. I will highlight ionic liquids' benefits over traditional electrolytes and introduce [HDMIM][BF4] as a specific imidazolium-based IL. I will also outline the note's purpose: providing guidance for its use in battery research.

I'm creating a table of key physicochemical properties from search results, focusing on [HDMIM][BF4]. I will include molecular data, physical properties, and conductivity. I will also clarify why it is a relevant choice for batteries, explaining its key characteristics.

I am developing step-by-step protocols for purifying [HDMIM][BF4] and formulating the electrolyte. I will address purity and provide a detailed process. I am preparing high-level DOT graphs to visualize the application process.

I've crafted an introduction highlighting ionic liquids' advantages and [HDMIM][BF4]'s battery suitability. I'll outline the scope, ensuring relevance for battery experts.

I'm summarizing the physicochemical data of [HDMIM][BF4] in a table. I'll focus on key properties like density and conductivity. I'll explain how its components contribute to battery applications.

I'm developing detailed protocols for [HDMIM][BF4] purification, including electrolyte formulation. I will outline purity and create workflows using high-level and detailed DOT graphs.

I'm now creating DOT graphs to provide experimental workflows, starting with an overview from IL purification to electrochemical testing. I plan to include more detailed graphs for characterization and how performance indicators relate, like ionic conductivity affecting capacity.

Developing Application Notes

I'm now focusing on creating DOT graphs of workflows, starting with a high-level overview. These will visually represent the entire process from IL purification to electrochemical testing, and then I will generate more detailed versions of key steps. I'm considering relationships between performance, and I'll explain how ionic conductivity affects capacity.

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate in supercapacitors

An Application Guide to Utilizing 1-Hexyl-2,3-dimethylimidazolium Tetrafluoroborate in High-Performance Supercapacitors

Introduction: The Role of Advanced Electrolytes in Energy Storage

Supercapacitors, also known as electrochemical double-layer capacitors (EDLCs), are pivotal energy storage devices that bridge the gap between traditional capacitors and batteries.[1] They offer high power densities, rapid charge-discharge cycles, and exceptional longevity.[2] The performance of a supercapacitor is intrinsically linked to its core components: the electrodes and the electrolyte. While electrode materials have been the subject of extensive research, the electrolyte remains a critical factor in determining the device's operating voltage, energy density, and overall safety.[3]

Ionic liquids (ILs) have emerged as a promising class of electrolytes for next-generation supercapacitors.[3] These salts, which are liquid at or near room temperature, offer a unique combination of properties including negligible volatility, high thermal stability, and a wide electrochemical window.[4] These characteristics allow for the fabrication of safer supercapacitors with higher operating voltages, which in turn leads to a significant increase in energy density (E = ½CV²).

This guide focuses on a specific imidazolium-based ionic liquid, This compound ([HDMIM][BF4]) , and its application as a supercapacitor electrolyte. We will delve into its physicochemical properties, provide detailed protocols for its integration into supercapacitor cells, and discuss the expected performance characteristics and the scientific rationale behind the experimental procedures.

Physicochemical Properties of this compound

The selection of an ionic liquid for a specific application is dictated by its physical and chemical properties. The properties of [HDMIM][BF4] are summarized in the table below.

| Property | Value | Significance in Supercapacitor Applications |

| CAS Number | 658564-43-7[5] | Unique identifier for the chemical substance. |

| Molecular Formula | C₁₁H₂₁BF₄N₂[5] | Defines the elemental composition of the ionic liquid. |

| Molecular Weight | 284.10 g/mol [5] | Influences the viscosity and density of the electrolyte. |

| Appearance | Colorless to pale yellow liquid[5] | A visual indicator of the purity of the substance. |

| Density | ~1.07 - 1.2 g/cm³ at 20 °C[5][6] | Important for calculating the mass of electrolyte in a cell and for understanding ion transport. |

| Melting Point | -50 °C to -82 °C[5][6] | A low melting point allows for a wide operating temperature range for the supercapacitor.[7] |

| Boiling Point | Decomposes before boiling[5] | The high thermal stability and negligible vapor pressure enhance the safety of the supercapacitor. |

| Solubility in Water | Miscible[5] | While advantageous for some applications, it highlights the hygroscopic nature of the IL and the need for dry storage and handling. |

| Purity | Typically ≥ 98%[5] | High purity is crucial as impurities can lead to parasitic reactions and degrade supercapacitor performance. |

The structure of the [HDMIM]⁺ cation, with its hexyl chain and methyl groups at the 2 and 3 positions of the imidazolium ring, influences its viscosity and electrochemical stability. The substitution at the C2 position, in particular, is known to enhance the electrochemical stability compared to traditional 1,3-dialkylimidazolium salts.[8]

Health, Safety, and Handling Protocols

Proper handling of [HDMIM][BF4] is essential to ensure laboratory safety and maintain the integrity of the material.

Personal Protective Equipment (PPE):

-

Gloves: Always wear chemical-resistant gloves.[5]

-

Eye Protection: Use safety glasses with side-shields or goggles.[9]

-

Lab Coat: A standard lab coat should be worn to protect from splashes.

Storage and Handling:

-

Inert Atmosphere: [HDMIM][BF4] is hygroscopic. All handling and storage should be conducted in a dry, inert atmosphere, such as a nitrogen-filled glovebox, to minimize moisture contamination.[10] Moisture can narrow the electrochemical window and lead to performance degradation.[11]

-

Container: Store in a tightly sealed container, away from moisture, heat, and strong oxidizing agents.[5]

-

Ventilation: Use in a well-ventilated area to avoid inhalation of any potential vapors or mists.[10]

Spill and Disposal:

-

In case of a spill, absorb the liquid with an inert material and dispose of it as hazardous waste.[12]

-

Follow all local, state, and federal regulations for the disposal of chemical waste.[10]

Application Protocols for [HDMIM][BF4]-Based Supercapacitors

The following protocols provide a step-by-step guide for the fabrication and testing of a supercapacitor using [HDMIM][BF4] as the electrolyte.

Protocol 1: Activated Carbon Electrode Preparation

This protocol describes the fabrication of a standard porous carbon electrode, which is a common choice for EDLCs due to its high surface area.

Materials:

-

Activated Carbon (AC)

-

Carbon Black (CB, as a conductive additive)

-

Polyvinylidene fluoride (PVDF, as a binder)

-

N-Methyl-2-pyrrolidone (NMP, as a solvent)

-

Aluminum foil (as a current collector)

Procedure:

-

Slurry Preparation:

-

In a vial, mix AC, CB, and PVDF in a weight ratio of 8:1:1.

-

Add NMP dropwise while continuously mixing (e.g., with a magnetic stirrer or planetary mixer) until a homogeneous, viscous slurry is formed. The consistency should be similar to that of paint.

-

-

Coating:

-

Clean the aluminum foil with ethanol and dry it completely.

-

Using a doctor blade or a film applicator, cast the slurry onto the aluminum foil to a uniform thickness.[13]

-

-

Drying:

-

Transfer the coated foil to a vacuum oven.

-

Dry at 80-120°C under vacuum for at least 12 hours to completely remove the NMP solvent.[13]

-

-

Electrode Punching:

-

Once cooled to room temperature inside the glovebox, punch out circular electrodes of the desired diameter (e.g., 12 mm for a CR2032 coin cell).

-

Measure the mass of the active material on each electrode.

-

Caption: Workflow for the preparation of activated carbon electrodes.

Protocol 2: Supercapacitor Assembly (CR2032 Coin Cell)

This procedure must be performed inside a glovebox with low moisture and oxygen levels (<0.5 ppm).

Materials:

-

Two prepared activated carbon electrodes

-

[HDMIM][BF4] electrolyte

-

Microporous polymer separator (e.g., Celgard)

-

CR2032 coin cell components (casing, spacer disk, spring)

-

Coin cell crimper

Procedure:

-

Separator Preparation:

-

Punch out a separator disk with a slightly larger diameter than the electrodes (e.g., 16 mm).

-

Soak the separator in the [HDMIM][BF4] electrolyte for at least 30 minutes.

-

-

Cell Stacking:

-

Place the negative electrode (the bottom part of the coin cell casing) in the die of the coin cell crimper.

-

Place one of the carbon electrodes in the center of the casing, with the coated side facing up.

-

Add a few drops of the [HDMIM][BF4] electrolyte onto the electrode surface to ensure good wetting.

-

Carefully place the soaked separator on top of the electrode.

-

Place the second carbon electrode on top of the separator, with the coated side facing down.

-

Add a few more drops of the electrolyte.

-

Place the spacer disk on top of the second electrode, followed by the spring.

-

Place the positive cap (the top part of the casing) over the stack.

-

-

Crimping:

-

Transfer the assembly to the coin cell crimper and apply pressure to seal the cell.

-

Clean the exterior of the sealed coin cell.

-

Caption: Stack configuration for a CR2032 coin cell supercapacitor.

Protocol 3: Electrochemical Characterization

After assembly, it is recommended to let the cell rest for a few hours to ensure complete wetting of the electrodes by the electrolyte. The following are standard electrochemical tests performed using a potentiostat.

1. Cyclic Voltammetry (CV):

-

Purpose: To determine the operating voltage window and observe the capacitive behavior.

-

Procedure: Sweep the potential between 0 V and a designated upper voltage limit (e.g., 3.5 V for many ILs) at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s).[7]

-

Expected Result: A nearly rectangular CV curve is indicative of ideal capacitive behavior. The absence of significant redox peaks within the voltage window confirms the electrochemical stability of the electrolyte.

2. Galvanostatic Charge-Discharge (GCD):

-

Purpose: To calculate specific capacitance, energy density, and power density.

-

Procedure: Charge and discharge the cell at various constant current densities (e.g., 0.5, 1, 2, 5 A/g).[14]

-

Expected Result: The charge-discharge curves should be nearly triangular (linear voltage response with time), which is characteristic of an EDLC.

3. Electrochemical Impedance Spectroscopy (EIS):

-

Purpose: To analyze the internal resistance of the device.

-

Procedure: Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[15]

-

Expected Result: The resulting Nyquist plot provides information on the equivalent series resistance (ESR), charge transfer resistance, and ion diffusion limitations.

Caption: Relationship between electrochemical tests and performance metrics.

Expected Performance and Scientific Insights

The use of [HDMIM][BF4] and other ionic liquids offers a pathway to significantly enhance supercapacitor performance, primarily by enabling a wider operating voltage.

| Performance Metric | Typical Value Range (IL-based) | Rationale and Influencing Factors |

| Operating Voltage | 3.0 - 4.5 V | The wide electrochemical stability window of ILs allows for higher cell voltages compared to aqueous (1.0 V) or organic (2.7 V) electrolytes. |

| Specific Capacitance | 100 - 200 F/g (for AC)[16] | Primarily dependent on the surface area and pore size distribution of the electrode material. The size of the [HDMIM]⁺ and BF₄⁻ ions must match the electrode's porosity for efficient charge storage. |

| Energy Density | 30 - 50 Wh/kg[16][17] | Directly proportional to the square of the voltage (E = ½CV²), so the high voltage of ILs is a major advantage. |

| Power Density | 10 - 40 kW/kg[17] | Often limited by the higher viscosity and lower ionic conductivity of ILs compared to organic electrolytes. This can be improved by operating at elevated temperatures or by mixing the IL with a low-viscosity organic solvent.[3][13] |

| Cycle Life | >100,000 cycles | The non-volatile and stable nature of ILs contributes to excellent long-term cycling stability. |

Causality in Experimental Design:

-

Choice of Electrode Material: High surface area activated carbons are a good starting point. However, the pore size distribution must be optimized. Pores that are too small may restrict the diffusion of the relatively bulky [HDMIM]⁺ and BF₄⁻ ions, leading to lower capacitance and poor rate capability.

-

Operating Temperature: The viscosity of [HDMIM][BF4] decreases significantly with increasing temperature.[15] This leads to higher ionic conductivity and improved power performance. Therefore, IL-based supercapacitors often show enhanced performance at elevated temperatures (e.g., 60-80°C).[7]

-

Electrolyte Purity: The presence of water or other impurities can severely limit the electrochemical window of the IL.[11] This is why rigorous drying of all components and assembly in a glovebox are non-negotiable steps for achieving high-voltage operation.

Conclusion

This compound represents a compelling electrolyte choice for the development of high-energy-density, safe, and long-lasting supercapacitors. Its favorable physicochemical properties, particularly its wide electrochemical window and thermal stability, address key limitations of conventional electrolytes. By following the detailed protocols outlined in this guide and understanding the underlying scientific principles, researchers can effectively harness the potential of [HDMIM][BF4] to advance the field of electrochemical energy storage.

References

- Connect Chemical Manufacturing Co., Ltd.

-

Gómez, J., et al. (2020). Recognition of Ionic Liquids as High-Voltage Electrolytes for Supercapacitors. Frontiers in Chemistry. [Link]

-

Yan, X., et al. (2020). Ion regulation of ionic liquid electrolytes for supercapacitors. Energy & Environmental Science. [Link]

-

Chen, H., et al. (2019). Ionic Liquid-Based Electrolytes for Supercapacitor and Supercapattery. Frontiers in Chemistry. [Link]

-

Neale, A. R., et al. (2012). Ionic liquid–solvent mixtures as supercapacitor electrolytes for extreme temperature operation. RSC Advances. [Link]

-

Li, M., et al. (2010). Microwave-assisted synthesis and characterization of 1-hexyl-3-methylimidazolium hexafluorophosphate ionic liquid. ResearchGate. [Link]

-

Kroon, M. C., et al. (2006). Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylidazolium bis(trifluoromethylsulfonyl)imide as the Electrolyte for Application in Micro–Mesoporous Carbon-Electrode-Based Supercapacitors and Other Electrochemical Systems. Molecules. [Link]

-

Arotiba, O. A. (2021). Main characterization techniques for the ionic liquids. ResearchGate. [Link]

-

ResearchGate. Electrochemical performance of supercapacitor in [EMIM][BF4] IL electrolyte. [Link]

-

Aziz, S. B., et al. (2019). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. Polymers. [Link]

-

Kar, M., et al. (2022). Ionic liquid electrolyte selection for high voltage supercapacitors in high-temperature applications. Frontiers in Chemistry. [Link]

-

Wang, G., et al. (2011). Nanocomposite Electrodes for High-Performance Supercapacitors. Case Western Reserve University. [Link]

-

Lust, E., et al. (2007). Electrochemical Characteristics of Carbide-Derived Carbon∣1-Ethyl-3-methylimidazolium Tetrafluoroborate Supercapacitor Cells. ResearchGate. [Link]

-

Das, S., et al. (2023). Morphology-dependent enhancement of the electrochemical performance of CNF-guided tunable VS4 heterostructures for symmetric supercapacitors. Journal of Materials Chemistry A. [Link]

-

Hashmi, S. A., et al. (2021). Application of Ionic Liquids for Batteries and Supercapacitors. Molecules. [Link]

-

Carl ROTH. (2024). Safety Data Sheet: 1-Hexyl-3-methyl-imidazolium-tetrafluoroborate. [Link]

-

Marken, F., et al. (2025). Ionic Liquid (BMIM+BF4-) Reactivity on Graphene Foam Electrodes: Infrared Fluorescence and Raman Monitoring of Reversible Cathodic BMIM+ Intercalation and Exfoliation. ACS Electrochemistry. [Link]

-

Sagaranarayanan, M. V. (2024). High Performance Electrochemical Double Layer Capacitor (EDLC) Electrodes from Biomass Derived Carbon Materials. JournalsPub. [Link]

-

Atkin, R., et al. (2021). Non-halogenated Imidazolium and Phosphonium-based Surface-Active Ionic Liquids as Electrolytes for Supercapacitors. ChemRxiv. [Link]

-

Domanska, U. (2011). Properties of 1-hexyl-3-methylimidazolium tetrafluoroborate mixtures. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. journalspub.com [journalspub.com]

- 3. Ion regulation of ionic liquid electrolytes for supercapacitors - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 4. The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Properties, Applications & Safety Data | Buy High Purity Ionic Liquids China [quaternary-ammonium-salt.com]

- 6. carlroth.com [carlroth.com]

- 7. Recognition of Ionic Liquids as High-Voltage Electrolytes for Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrochemical Investigations of the Suitability of 1-Propyl-2,3-dimethylidazolium bis(trifluoromethylsulfonyl)imide as the Electrolyte for Application in Micro–Mesoporous Carbon-Electrode-Based Supercapacitors and Other Electrochemical Systems [mdpi.com]

- 9. iolitec.de [iolitec.de]

- 10. fishersci.com [fishersci.com]

- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 12. 1-Hexyl-3-methylimidazolium tetrafluoroborate - Safety Data Sheet [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Ionic liquid electrolyte selection for high voltage supercapacitors in high-temperature applications [frontiersin.org]

- 16. case.edu [case.edu]

- 17. researchgate.net [researchgate.net]

Guide to Electropolymerization in 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate ([HDMIm][BF4]): Protocols and Mechanistic Insights

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Redefining Polymer Synthesis with Ionic Liquids

Electropolymerization stands as a powerful and versatile technique for the synthesis of conductive and functional polymer films directly onto an electrode surface. This method offers precise control over film thickness, morphology, and properties through the manipulation of electrochemical parameters. Traditionally, this process has relied on volatile organic solvents and supporting electrolytes, which often introduce impurities and present environmental concerns.

The advent of ionic liquids (ILs) has catalyzed a paradigm shift in electrochemistry and materials science.[1] ILs are organic salts with melting points below 100 °C, possessing a unique combination of properties including negligible vapor pressure, high thermal stability, wide electrochemical windows, and high intrinsic ionic conductivity.[1][2][3] These characteristics make them exceptional media for electrochemical reactions, where they can function as both the solvent and the supporting electrolyte, simplifying the system and often leading to polymers with enhanced properties.[4][5]

This guide focuses on a specific and highly promising ionic liquid, 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate ([HDMIm][BF4]) , as a medium for electropolymerization. We will explore the unique advantages conferred by this IL, provide a detailed, field-tested protocol for the synthesis of polypyrrole, and offer mechanistic insights to empower researchers in their experimental design.

The Electrochemical Medium: Properties of [HDMIm][BF4]

The choice of an ionic liquid is critical as its constituent ions dictate the physicochemical environment of the reaction. [HDMIm][BF4] is an imidazolium-based IL, a class widely favored for its stability and tunable properties.[2] The positive charge on the imidazolium cation is delocalized across the aromatic ring, contributing to its electrochemical stability.[6] The [BF4]⁻ anion is a non-coordinating, weakly interacting species that provides good ionic mobility without interfering with the polymerization process.

The key advantages of using [HDMIm][BF4] for electropolymerization are rooted in its physical and electrochemical properties:

-

Wide Electrochemical Window: Imidazolium-based ILs are known for their broad potential windows, allowing for the polymerization of a wide range of monomers without premature solvent decomposition.[2][7] This stability is crucial for achieving high-quality, defect-free polymer films.

-

High Ionic Conductivity: As a medium composed entirely of ions, [HDMIm][BF4] provides the high charge carrier density necessary for efficient electropolymerization, minimizing ohmic drop and ensuring uniform current distribution across the electrode.[2][3]

-

Structural Templating: The ordered, liquid-crystal-like structure of the IL at the electrode-electrolyte interface can influence the morphology and molecular ordering of the growing polymer chain, leading to materials with unique and potentially superior properties compared to those synthesized in conventional solvents.

-

Environmental and Practical Benefits: Its negligible volatility reduces exposure risks and environmental impact. Its stability simplifies handling, though precautions against moisture absorption are essential.[8]

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 658564-43-7 | [8] |

| Molecular Formula | C₁₁H₂₁BF₄N₂ | [8] |

| Molecular Weight | 284.10 g/mol | [8] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Density | ~1.07 g/cm³ | [8] |

| Solubility in Water | Miscible | [8] |

| Purity | Typically ≥ 98% | [8] |

Core Mechanism: Electropolymerization in the Ionic Liquid Environment

The electropolymerization of heterocyclic monomers like pyrrole and thiophene generally proceeds via an oxidative coupling mechanism. The ionic liquid environment of [HDMIm][BF4] serves as both the solvent and the charge-carrying electrolyte, playing an integral role in each step.

-

Monomer Oxidation: The process begins at the anode (working electrode) where the monomer (M) is oxidized to a radical cation (M•⁺) upon the application of a sufficiently positive potential.

-

Radical Coupling: Two radical cations then couple to form a dimeric dication. This is a critical step where the local IL structure can influence the orientation of the coupling monomers.

-

Deprotonation & Re-aromatization: The dimer expels two protons to re-aromatize, forming a neutral dimer. The protons are likely scavenged by the [BF4]⁻ anions or trace water in the IL.

-

Chain Propagation: The dimer, having a lower oxidation potential than the monomer, is immediately oxidized. This oxidized dimer then reacts with another monomer radical cation, propagating the polymer chain. This process repeats, leading to the growth of a polymer film on the electrode surface.

-

Doping: As the polymer grows, it remains in an oxidized (p-doped) state. To maintain charge neutrality, anions from the electrolyte—in this case, [BF4]⁻—are incorporated into the polymer backbone. This doping process is what renders the polymer electrically conductive.

The causality is clear: the applied potential drives the initial oxidation, and the inherent reactivity of the resulting radical cations leads to polymerization. The [HDMIm][BF4] is not merely a passive solvent; its ions facilitate charge transport and become incorporated into the final material as dopants, directly influencing the polymer's electrochemical properties.

Application Protocol: Electrosynthesis of Polypyrrole (PPy) in [HDMIm][BF4]

This protocol details the potentiodynamic synthesis of a polypyrrole film on a platinum working electrode. Potentiodynamic methods, such as cyclic voltammetry, allow for controlled film growth and simultaneous monitoring of the polymer's electrochemical activity. This protocol is based on established methodologies for pyrrole electropolymerization in this specific ionic liquid.[9][10]

PART 1: Materials and Equipment

-

Reagents:

-

This compound ([HDMIm][BF4]), electrochemical grade (≥98%)

-

Pyrrole (Py), distilled before use to remove inhibitors and oxidation products

-

Acetonitrile or Dichloromethane, anhydrous, for rinsing

-

Deionized water and isopropanol for electrode cleaning

-

-

Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode (WE): Platinum (Pt) disk (e.g., 2 mm diameter)

-

Counter Electrode (CE): Platinum (Pt) mesh or wire

-

Reference Electrode (RE): Ag/AgCl or a silver wire pseudo-reference

-

Polishing kit (alumina slurries or diamond paste)

-

Sonicator

-

Inert atmosphere glove box or Schlenk line (recommended for handling the IL)

-

PART 2: Experimental Workflow

PART 3: Step-by-Step Methodology

1. Working Electrode Preparation (The Foundation for a Good Film)

-

Rationale: A pristine, smooth electrode surface is paramount for uniform current distribution and strong polymer adhesion. Any surface defects or contaminants will result in a non-uniform and poorly adhered film.

-

1.1 Polishing: Polish the Pt disk electrode surface to a mirror finish using successively finer grades of alumina slurry (e.g., 1.0 µm, 0.3 µm, and 0.05 µm) on a polishing pad.

-

1.2 Cleaning: After polishing, rinse the electrode thoroughly with deionized water. Sonicate the electrode in deionized water for 5 minutes, followed by sonication in isopropanol for 5 minutes to remove any residual polishing material and organic contaminants.

-

1.3 Drying: Dry the electrode under a stream of nitrogen or argon gas.

2. Electrolyte Preparation (The Reaction Environment)

-

Rationale: The purity of the electrolyte is critical. Water can compete in the electrochemical process and affect the resulting polymer's quality. This step should ideally be performed in an inert atmosphere.

-

2.1: In a glove box, prepare a 0.1 M solution of pyrrole in [HDMIm][BF4]. For example, add the appropriate mass of freshly distilled pyrrole to 5 mL of the ionic liquid.

-

2.2: Mix thoroughly until the pyrrole is completely dissolved. The solution should be colorless.

3. Electropolymerization (The Synthesis Step)

-

Rationale: Cyclic voltammetry allows for gradual film deposition. The characteristic oxidation peak of the monomer and the increasing redox waves of the polymer can be observed in real-time, providing diagnostic information about the polymerization process.

-

3.1 Cell Assembly: Assemble the three-electrode cell with the polished Pt working electrode, Pt counter electrode, and the reference electrode. Add the prepared electrolyte solution.

-

3.2 Electrochemical Deposition: Connect the electrodes to the potentiostat.

-

3.3: Perform cyclic voltammetry (CV) by scanning the potential, for instance, from -0.5 V to +1.5 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles.

-

Expert Insight: The exact potential window should be determined empirically but will typically encompass the oxidation potential of pyrrole. On the first scan, an irreversible anodic peak corresponding to pyrrole oxidation will be observed. In subsequent scans, new reversible redox peaks corresponding to the PPy film will appear and grow with each cycle, indicating successful deposition.

-

4. Post-Synthesis Treatment and Characterization

-

Rationale: Rinsing with an anhydrous solvent removes residual monomer and IL without de-doping or swelling the polymer film with water.

-

4.1 Rinsing: After deposition, carefully remove the working electrode from the cell and rinse it thoroughly with anhydrous acetonitrile or dichloromethane to wash away the ionic liquid and unreacted monomer.

-

4.2 Drying: Dry the PPy-coated electrode with a gentle stream of inert gas.

-

4.3 Characterization: The resulting PPy film can now be characterized.

-

Electrochemical Activity: Place the PPy-coated electrode in a monomer-free electrolyte solution (e.g., using the same IL or a conventional solvent/electrolyte system) and run CV to assess its electroactivity and stability.

-

Morphology: Use Scanning Electron Microscopy (SEM) to visualize the surface morphology of the polymer film.

-

Spectroscopy: Use FTIR or Raman spectroscopy to confirm the chemical structure of the polypyrrole.

-

Trustworthiness: A Self-Validating System

This protocol is designed to be self-validating. During the electropolymerization (Step 3.3), the CV provides immediate feedback. Successful polymerization is confirmed by:

-

The appearance and growth of the polymer's redox waves with each successive cycle.

-

A visible, uniform, dark-colored film forming on the electrode surface.

If these signs are not observed, it points to a problem in the preceding steps, typically related to electrode cleanliness, electrolyte purity (especially water content), or an incorrect potential window.

Quantitative Data Summary

The following table summarizes typical parameters used for the electropolymerization of pyrrole in [HDMIm][BF4], as adapted from the literature.[9][10]

| Parameter | Typical Value / Range | Rationale / Expected Outcome |

| Monomer | Pyrrole | A common, easily polymerizable heterocyclic monomer. |

| Monomer Concentration | 0.05 M - 0.2 M | Balances sufficient monomer supply with solution viscosity. |

| Electrochemical Technique | Cyclic Voltammetry, Potentiostatic | CV for controlled growth; Potentiostatic for bulk deposition. |

| Potential Range (CV) | -0.5 V to +1.5 V vs Ag/AgCl | Must encompass the oxidation potential of the monomer. |

| Scan Rate (CV) | 20 - 100 mV/s | Slower rates can lead to more ordered films. |

| Number of Cycles (CV) | 10 - 20 cycles | Directly controls the thickness of the polymer film. |

| Deposition Potential | +1.0 V to +1.4 V vs Ag/AgCl | Should be at or slightly above the monomer oxidation potential. |

| Resulting Film | Adherent, dark, electroactive PPy | Indicates successful synthesis. |

Conclusion and Future Outlook

The use of this compound provides a robust, simplified, and effective medium for the high-quality electrosynthesis of conducting polymers like polypyrrole.[9][10] The unique properties of the ionic liquid—acting as both solvent and electrolyte—not only streamline the experimental setup but also directly influence the properties of the resulting material. The protocols and insights provided herein serve as a comprehensive starting point for researchers exploring the vast potential of IL-based electropolymerization. The resulting polymer films have significant promise in applications ranging from advanced sensor platforms and anti-corrosion coatings to energy storage devices and biocompatible interfaces for drug delivery systems.

References

-

Dièye, E. H., Fall, A., Fall, M., Ferreira, C. A., & Sarr, M. R. (2020). Electrosynthesis and electrochemical characterisation of polypyrrole in this compound and 1,2-dimethylimidazolium methylsulfate. Application to the detection of copper in aqueous solutions. Journal of Coordination Chemistry. [Link]

-

Gholami, M., Shahrokhian, S., & Zad, A. I. (2019). Electropolymerization of thienyl tethered comonomers and application towards the electrocatalytic reduction of nitrobenzene. Scientific Reports. [Link]

-

ResearchGate. (2020). Electrosynthesis and electrochemical characterisation of polypyrrole in this compound and 1,2-dimethylimidazolium methylsulfate. Application to the detection of copper in aqueous solutions. [Link]

-

Li, W., et al. (2017). Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. ACS Applied Materials & Interfaces. [Link]

-

Connect Chemical. (n.d.). This compound | Properties, Applications & Safety Data. [Link]

-

Bovsunovska, O., et al. (2022). Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. International Journal of Molecular Sciences. [Link]

-

Chemistry Stack Exchange. (2012). Why is 1-ethyl-3-methylimidazolium tetrafluoroborate (EMI-BF4) often considered a prototypical room temperature ionic liquid?[Link]

-

ResearchGate. (n.d.). Microwave-assisted synthesis and characterization of 1-hexyl-3-methylimidazolium hexafluorophosphate ionic liquid. [Link]

-

Shalu, S. K., et al. (2020). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. Polymers. [Link]

-

SciELO México. (2018). Fabrication and Characterization of a Laboratory–Made New Coating Based on 1-Decyl-3-Methylimidazolium Tetrafluoroborate for. [Link]

-

PubMed. (2023). Electropolymerization of Pyrrole-Tailed Imidazolium Ionic Liquid for the Elaboration of Antibacterial Surfaces. [Link]

-

ACS Publications. (2025). Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions. [Link]

-

MDPI. (2011). Synthesis and Characterization of Poly(3-hexylthiophene)-b-Polystyrene for Photovoltaic Application. [Link]

-

ResearchGate. (2015). Advanced Applications of Ionic Liquids in Polymer Science. [Link]

-

ResearchGate. (2025). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. [Link]

-

ACS Publications. (n.d.). Electrochemical polymerization of thiophenes in the presence of bithiophene or terthiophene: kinetics and mechanism of the polymerization. [Link]

-

Langmuir. (2023). AC-Bipolar Electropolymerization of 3,4-Ethylenedioxythiophene in Ionic Liquids. [Link]

-

MDPI. (2021). Application of Ionic Liquids in Electrochemistry—Recent Advances. [Link]

-

ResearchGate. (n.d.). Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. [Link]

-

IJSEAS. (2015). Synthesis and Characterization of poly(3-hexylthiophene). [Link]

-